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(R)-JNJ-31020028 brain penetrance and bioavailability

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An In-depth Technical Guide on the Brain Penetrance and Bioavailability of (R)-JNJ-31020028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and bioavailability of **(R)-JNJ-31020028**, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information is compiled from various preclinical studies to support further research and development of this compound for central nervous system (CNS) applications.

Introduction

(R)-JNJ-31020028 is a small molecule antagonist with high affinity for the human, rat, and mouse NPY Y2 receptors.[1] Its ability to cross the blood-brain barrier and modulate central Y2 receptors makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. This document summarizes key pharmacokinetic parameters, details the experimental approaches used to determine them, and illustrates the relevant biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of **(R)-JNJ-31020028** have been characterized in rats, revealing poor oral bioavailability but excellent subcutaneous absorption.



Bioavailability

Quantitative data from preclinical rat studies are presented in Table 1.

Parameter	Value	Route of Administration	Dose	Species
Oral Bioavailability (F)	6%	Oral (p.o.)	10 mg/kg	Rat
Subcutaneous Bioavailability (F)	100%	Subcutaneous (s.c.)	10 mg/kg	Rat
Table 1: Bioavailability of				

(K)-JNJ-

31020028 in Rats

Plasma Pharmacokinetics after Subcutaneous Administration

Following subcutaneous administration, **(R)-JNJ-31020028** is rapidly absorbed and demonstrates a relatively short half-life in rats. Key pharmacokinetic parameters are detailed in Table 2.



Parameter	Value	Unit
Cmax	4.35	μМ
Tmax	0.5	hours
AUCinf	7.91	h*μM
t1/2	0.83	hours

Table 2: Plasma

Pharmacokinetic Parameters

of (R)-JNJ-31020028 in Rats

after a 10 mg/kg

Subcutaneous Dose[1]

Brain Penetrance

(R)-JNJ-31020028 is confirmed to be a brain-penetrant molecule, effectively reaching and engaging its target in the central nervous system.

Receptor Occupancy

Ex vivo studies in rats have demonstrated significant occupancy of brain Y2 receptors following systemic administration. This provides direct evidence of the compound's ability to cross the blood-brain barrier and interact with its intended target.

Parameter	Value	Dose (s.c.)	Species
Maximal Y2 Receptor Occupancy	~90%	10 mg/kg	Rat
ED50 for Y2 Receptor Occupancy	1.6	mg/kg	Rat

Table 3: Brain Y2

Receptor Occupancy

of (R)-JNJ-31020028

in Rats



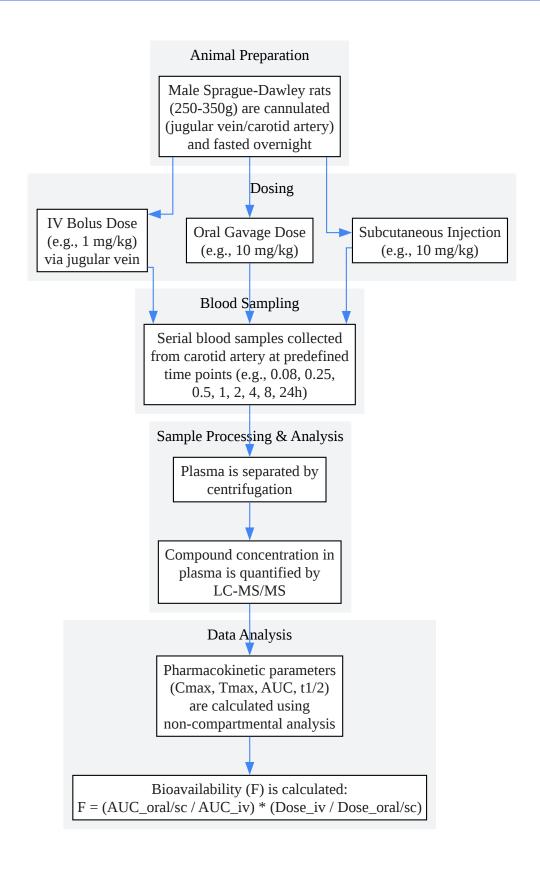
Experimental Methodologies

The following sections describe the general experimental protocols typically employed for determining the pharmacokinetic and brain penetrance data presented above. Specific details from the original studies may vary.

Bioavailability and Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral and subcutaneous bioavailability and pharmacokinetics of a test compound in rats.





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Caption: Workflow for a typical rodent pharmacokinetic and bioavailability study.

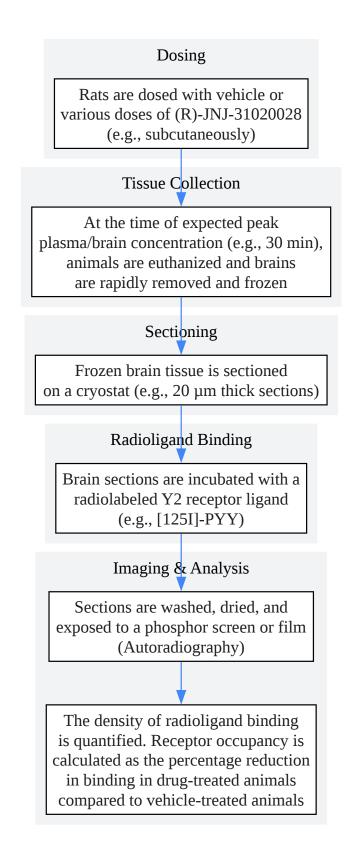


- Vehicle Formulation: For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral and subcutaneous routes, formulations may include aqueous suspensions in vehicles like 0.5% hydroxypropyl methylcellulose (HPMC).
- Dosing and Sampling: A crossover design is often used, where the same group of animals
 receives the IV dose and the oral/subcutaneous dose at different times, with a washout
 period in between. Blood samples are collected at various time points to characterize the
 plasma concentration-time profile.
- Analysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Calculations: Bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the extravascular route (oral or subcutaneous) to the AUC from the IV route, corrected for the dose.

Ex Vivo Brain Receptor Occupancy Study

This method is used to determine the extent to which a compound binds to its target receptor in the brain after systemic administration.





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Caption: General workflow for an ex vivo receptor occupancy study.

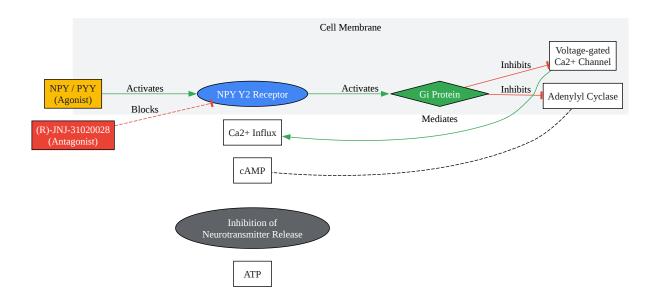


- Procedure: Animals are administered the test compound. At a time point corresponding to the peak brain concentration, the animals are sacrificed, and their brains are collected.
- Autoradiography: Brains are sectioned, and the slices are incubated with a radiolabeled ligand that binds to the target receptor (in this case, the Y2 receptor). The amount of radioligand binding is inversely proportional to the amount of the test compound occupying the receptor.
- Quantification: The radiolabel signal is detected using autoradiography. The percentage of receptor occupancy is calculated by comparing the signal in the drug-treated animals to that in the vehicle-treated controls.

Mechanism of Action and Signaling Pathway

(R)-JNJ-31020028 acts as an antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.





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Caption: NPY Y2 receptor signaling pathway and the antagonistic action of (R)-JNJ-31020028.

Activation of the Y2 receptor by endogenous agonists like NPY or Peptide YY (PYY) leads to the dissociation of the Gi protein subunits. The α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The β y subunits can directly inhibit voltage-gated calcium channels, reducing calcium influx. Both mechanisms contribute to a decrease in neuronal excitability and neurotransmitter release. **(R)-JNJ-31020028** competitively binds to the Y2 receptor, preventing these downstream signaling events and thereby disinhibiting neurotransmitter release.

Conclusion



(R)-JNJ-31020028 is a valuable research tool characterized by its high affinity and selectivity for the NPY Y2 receptor, coupled with its proven ability to penetrate the brain and engage its target in vivo. While its oral bioavailability is low, its excellent subcutaneous bioavailability allows for reliable systemic administration in preclinical models. The data and protocols summarized in this guide provide a solid foundation for designing and interpreting future studies aimed at exploring the therapeutic potential of NPY Y2 receptor antagonism in the central nervous system.

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